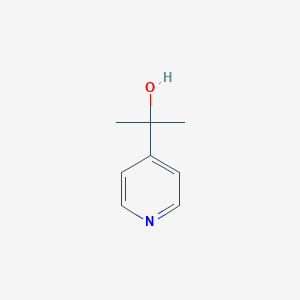

2-(4-Pyridyl)-2-propanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2,10)7-3-5-9-6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQVCDIJDUVSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404483 | |

| Record name | 2-(4-Pyridyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15031-78-4 | |

| Record name | α,α-Dimethyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15031-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Pyridyl)-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 4 Pyridyl 2 Propanol

Classical Synthesis Routes

Traditional methods for synthesizing 2-(4-Pyridyl)-2-propanol primarily rely on the formation of a key carbon-carbon bond between the pyridine (B92270) scaffold and a propan-2-ol moiety. Grignard reagent-mediated reactions and pathways involving organolithium compounds are cornerstone techniques in this context.

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group.

A direct and intuitive method for synthesizing pyridyl alcohols involves the reaction of a pyridyl aldehyde or ketone with a suitable Grignard reagent. guidechem.com The synthesis of this compound can be achieved through the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), to the carbonyl carbon of a suitable precursor like 4-acetylpyridine (B144475).

In this reaction, two equivalents of the methyl Grignard reagent are required. The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and a second nucleophilic addition leads to the final tertiary alcohol after an acidic workup. A closely related pathway involves the reaction of an ester, such as ethyl isonicotinate, with two equivalents of the methyl Grignard reagent.

Alternatively, starting from 4-Pyridinecarboxaldehyde, reaction with one equivalent of methyl Grignard reagent would yield the secondary alcohol, 1-(4-pyridyl)ethanol. Further oxidation to 4-acetylpyridine followed by another Grignard reaction would be necessary to obtain the target tertiary alcohol, making the direct use of 4-acetylpyridine or a corresponding ester a more common approach.

Table 1: Grignard Reaction Parameters for Pyridyl Alcohol Synthesis

| Precursor | Grignard Reagent | Key Reaction Step | Product |

|---|---|---|---|

| 4-Acetylpyridine | Methylmagnesium Bromide | Nucleophilic addition to ketone | This compound |

| Ethyl Isonicotinate | Methylmagnesium Bromide (2 eq.) | Double nucleophilic addition to ester | This compound |

Organolithium reagents provide an alternative to Grignard reagents for carbon-carbon bond formation. 4-Picolyllithium, a potent nucleophile, can be generated in situ by the deprotonation of the methyl group of 4-methylpyridine (B42270) (also known as 4-picoline or γ-picoline). Strong bases such as phenyllithium (B1222949) or n-butyllithium are typically used for this purpose. google.comthieme-connect.de

Once formed, the 4-picolyllithium anion readily attacks electrophilic carbonyl centers. For the synthesis of this compound, the ketone acetone (B3395972) serves as the electrophile. The nucleophilic picolyllithium adds to the carbonyl carbon of acetone, forming a lithium alkoxide intermediate. This intermediate is then protonated during an aqueous workup step to yield the final tertiary alcohol product. This method is effective for creating the C-C bond at the methyl position of the picoline starting material. google.com

Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. The Aldol condensation is a prime example, creating a β-hydroxy carbonyl compound.

The Aldol condensation fundamentally involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. magritek.commasterorganicchemistry.com A direct synthesis of this compound, which is a tertiary alcohol, via a single-step Aldol condensation is not a chemically feasible pathway. The structure of the target molecule does not align with the typical products of an Aldol addition or condensation. semanticscholar.org

However, multi-step synthetic sequences that incorporate an Aldol-type reaction could theoretically be devised, though they would be more complex and less direct than organometallic routes. For instance, a crossed Aldol condensation between 4-acetylpyridine (acting as the enolate precursor) and formaldehyde (B43269) could potentially yield 1-hydroxy-3-(pyridin-4-yl)butan-2-one. This intermediate would then require significant further modification, such as a Grignard reaction with a methylmagnesium halide, to introduce the final methyl group and form the tertiary alcohol. Such a pathway is considered indirect and is not a preferred method for the synthesis of this specific compound.

Carbonyl Compound Condensations

Advanced and Green Chemistry Synthesis Techniques

In response to the growing need for sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. bohrium.comresearchgate.netresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks.

For the synthesis of pyridyl alcohols, advanced methods focus on improving catalytic efficiency and employing milder, more environmentally benign reaction conditions.

Photocatalysis: Visible-light-mediated reactions represent a modern approach. For example, a metal-free, three-component reaction has been developed to synthesize γ-pyridyl alcohols from readily available starting alcohols, vinylarenes, and 4-cyanopyridine, showcasing a novel way to functionalize the pyridine ring under mild conditions. nih.gov

Acceptorless Dehydrogenative Coupling (ADC): This strategy involves the use of alcohols as alkylating agents without the need for an external sacrificial hydrogen acceptor. rsc.org Transition-metal-free systems using pyridine as a biomimetic hydrogen shuttle have been reported for the N-alkylation of amines with alcohols. deakin.edu.au This principle of "borrowing hydrogen" can be extended to C-C bond formation, representing a highly atom-economical approach for synthesizing substituted pyridines and related compounds.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to faster reaction times and easier product isolation. mdpi.com The development of solvent-free methods for creating functionalized pyridine derivatives is an active area of research that aligns with the core tenets of green chemistry. bohrium.commdpi.com

These advanced techniques offer promising alternatives to classical methods, often providing higher efficiency, greater safety, and a significantly reduced environmental footprint for the synthesis of this compound and other valuable N-heterocycles.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the synthesis of this compound, offering efficient and selective pathways. Transition metal catalysis, in particular, has been instrumental in forming the key carbon-carbon bond.

Transition metal-catalyzed reactions are pivotal for constructing the molecular framework of this compound. mdpi.com These processes facilitate the formation of crucial chemical bonds with high selectivity and reactivity. mdpi.com The fine-tuning of metal-coordinated ligands and counterions allows for the creation of a diverse array of molecular scaffolds. mdpi.com

Recent advancements have focused on developing novel catalytic materials and synthetic methodologies to maximize chemical utility and efficiency. mdpi.com For instance, gold-catalyzed stereoselective synthesis and silver-catalyzed protocols for C-H amination highlight the versatility of transition metals in organic synthesis. mdpi.com

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| Rhodium (Rh) | [4+2] Cycloaddition | Catalyzes the formation of pyridine rings from 1-azadienes. rsc.org |

| Zinc Iodide (ZnI2) | Pyrrole (B145914) Synthesis | A cost-effective catalyst for synthesizing pyrroles from dienyl azides. organic-chemistry.org |

| Silver (Ag) | Cyclization | Enables divergent synthesis of indolizines and pyrroles from 2-pyridyl alkynyl carbinols. rsc.org |

The principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact. iaph.in This involves the use of greener solvents, which can be bio-based, biodegradable, and non-toxic. neuroquantology.comtext2fa.ir

Green solvents are selected based on their low environmental and health risks, as well as the energy required for their manufacture. acs.org Bio-based solvents derived from renewable sources like plants and microorganisms offer a sustainable alternative to traditional petroleum-based solvents. neuroquantology.com Research has demonstrated the efficacy of solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) and γ-valerolactone (GVL) in various organic reactions. neuroquantology.com

| Solvent | Source | Key Properties |

|---|---|---|

| 2-Methyltetrahydrofuran (MeTHF) | Biomass | Low toxicity, biodegradable. neuroquantology.com |

| γ-Valerolactone (GVL) | Biomass | Low toxicity, biodegradable. neuroquantology.com |

| Cyrene | Cellulose | Biodegradable, non-toxic, high flash point. mdpi.com |

| Ionic Liquids | Synthetic | Tunable properties, high stability. neuroquantology.com |

Microwave-Assisted Synthesis of Pyridyl Compounds

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often increasing product yields. anton-paar.com This technique utilizes microwave irradiation to heat the reaction mixture, which can accelerate reaction rates compared to conventional heating methods. anton-paar.comnih.gov

For example, a reaction that might take hours under conventional reflux can be completed in minutes using a microwave reactor. anton-paar.com This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. nih.gov Microwave-assisted methods have been successfully applied to the synthesis of various heterocyclic compounds, including pyrrole and pyrimidine (B1678525) derivatives. nih.govpensoft.netnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Efficiency | Lower | Higher |

| Yield | Variable | Often higher anton-paar.com |

| Temperature Control | Less precise | More precise |

Mechanochemical Synthesis Approaches

Mechanochemistry offers a solvent-free or minimal-solvent approach to chemical synthesis, relying on mechanical energy to induce reactions. mdpi.com This method aligns with the principles of green chemistry by reducing or eliminating the need for solvents. rsc.org Reactions are typically carried out in a ball mill, where the mechanical forces of grinding and milling promote chemical transformations. mdpi.commdpi.com

This technique has been successfully used for the synthesis of a variety of compounds, including pharmaceutical cocrystals and aromatic ketones. mdpi.comrsc.org Mechanochemical methods are often more energy-efficient and can lead to higher yields compared to traditional solution-based reactions. mdpi.com

Derivatization and Functionalization Reactions of this compound

Derivatization is a key strategy for modifying the chemical properties of a compound to make it suitable for a specific analytical method or to create new functionalities. researchgate.netresearchgate.net The functional groups of this compound, the hydroxyl group and the pyridine ring, are targets for such modifications.

Oxidation Reactions

The tertiary alcohol group of this compound can be oxidized to the corresponding ketone. This transformation is a common derivatization reaction that can be achieved using various oxidizing agents. While specific oxidation of this compound is not detailed in the provided search results, general principles of alcohol oxidation are well-established in organic chemistry.

For related compounds like pyridine-methanols, oxidation to esters has been reported using reagents like silver oxide. researchgate.net This suggests that the hydroxyl group of this compound is reactive towards oxidation, allowing for the introduction of a ketone functionality, which can then be used for further synthetic modifications.

Hydrogenation and Reduction Strategies

The synthesis of this compound from its precursor, 4-acetylpyridine, can be achieved through various reduction strategies. While direct catalytic hydrogenation of the pyridine ring is a common transformation, the selective reduction of the ketone functionality is the key step in forming the desired tertiary alcohol.

One effective method for the reduction of a carbonyl group in a pyridine ring is the use of sodium borohydride (B1222165). For instance, the reduction of 3-acetylpyridine (B27631) to 1-(3-pyridyl)ethanol has been successfully carried out using sodium borohydride. rsc.org This suggests a similar pathway for the synthesis of this compound from 4-acetylpyridine. The reaction mechanism involves the nucleophilic attack of the hydride ion from the borohydride to the electrophilic carbonyl carbon of the acetyl group.

Another approach involves photocatalytic reduction. While direct synthesis of this compound via this method is not explicitly detailed in the reviewed literature, related studies show the photocatalytic reduction of 4-acetylpyridine. For example, using [fac-Re(bpy)(CO)3{4-(MeCO)py}]+ as a photocatalyst in the presence of triethanolamine (B1662121) leads to the formation of a pinacol, 2,3-di(4-pyridyl)-2,3-butanediol. oup.com This indicates the susceptibility of the acetyl group to reduction under photocatalytic conditions, which could potentially be tailored to yield the desired alcohol.

Additionally, organometallic reagents can be employed. The synthesis of this compound has been achieved using methyllithium (B1224462) in tetrahydrofuran (B95107) and diethyl ether, reacting with 4-acetylpyridine. chemicalbook.com This Grignard-type reaction, while not a hydrogenation or reduction in the traditional sense, represents a valid synthetic route to the target molecule by adding a methyl group and reducing the ketone.

| Precursor | Reagent/Catalyst | Product | Reaction Type |

| 4-Acetylpyridine | Sodium Borohydride (proposed) | This compound | Reduction |

| 4-Acetylpyridine | [fac-Re(bpy)(CO)3{4-(MeCO)py}]+ / Triethanolamine | 2,3-di(4-pyridyl)-2,3-butanediol | Photocatalytic Reduction |

| 4-Acetylpyridine | Methyllithium | This compound | Grignard-type Reaction |

Formation of Complex Hybrid Structures

The molecular structure of this compound, featuring a pyridyl nitrogen atom as a coordination site and a hydroxyl group capable of hydrogen bonding, makes it a valuable ligand in the construction of complex hybrid structures such as metal-organic frameworks (MOFs) and coordination polymers. universityofgalway.ie

Pyridyl alcohols, in general, are utilized in the synthesis of mixed-ligand MOFs. universityofgalway.ie They can act as stabilizers or contribute to the formation of inorganic secondary building units (SBUs). universityofgalway.ie The synthesis of these structures is often carried out under solvothermal conditions, where the pyridyl alcohol, along with other ligands like polycarboxylates, coordinates with metal ions to form extended networks. universityofgalway.ie The choice of the pyridyl alcohol as a linker is crucial for the resulting properties of the material. universityofgalway.ie

While specific MOFs constructed solely from this compound are not extensively detailed, the broader class of pyridyl-based ligands is fundamental to the field of coordination polymers. frontiersin.orgnih.govmdpi.com For example, derivatives such as 2-(4-pyridyl)-terephthalic acid have been successfully used to create luminescent MOFs. researchgate.net This demonstrates the utility of the 4-pyridyl motif in directing the assembly of functional materials.

The formation of these complex structures is driven by the coordination bonds between the pyridyl nitrogen and the metal centers, as well as by supramolecular interactions like hydrogen bonding involving the alcohol group. These interactions play a significant role in the final topology and dimensionality of the resulting framework. The adaptability of the pyridine-dicarboxylic acid linkers, which share the core pyridyl coordinating element with this compound, highlights the versatility of this chemical motif in creating a diversity of metal-organic architectures. nih.gov

| Structure Type | Ligand Class | Key Features |

| Metal-Organic Frameworks (MOFs) | Pyridyl alcohols | Stabilization of inorganic secondary building units, potential for interesting magnetic and adsorption properties. universityofgalway.ie |

| Coordination Polymers | Pyridyl-based ligands | Formation of 1D, 2D, and 3D networks through coordination with metal ions. frontiersin.orgnih.govmdpi.comrsc.org |

| Luminescent MOFs | Functionalized pyridyl ligands (e.g., 2-(4-pyridyl)-terephthalic acid) | Potential for applications in sensing and detection. researchgate.net |

Computational Chemistry and Theoretical Studies on 2 4 Pyridyl 2 Propanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. nih.govscirp.org DFT calculations for 2-(4-Pyridyl)-2-propanol involve solving the Kohn-Sham equations to determine the ground-state electron density, from which various molecular properties can be derived. scispace.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental DFT procedure used to locate the minimum energy structure of a molecule, corresponding to its most stable conformation. researchgate.netscispace.com For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a robust description of the molecule's geometry. scispace.comijcce.ac.ir The resulting optimized structure provides key data on the spatial arrangement of its atoms.

Electronic structure analysis delves into the distribution of electrons within the optimized molecular geometry. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions that are electron-rich (electronegative) and electron-poor (electropositive). mdpi.com In this compound, the MEP map typically shows a negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential, making it a probable site for nucleophilic attack or hydrogen bond donation.

Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical)

| Parameter | Bond/Atoms | Value (Å / Degrees) |

| Bond Length | C(ring)-C(propanol) | ~1.52 Å |

| C(propanol)-O | ~1.43 Å | |

| O-H | ~0.97 Å | |

| C(propanol)-CH3 | ~1.54 Å | |

| Bond Angle | C(ring)-C(propanol)-O | ~109.5° |

| O-C(propanol)-CH3 | ~109.8° | |

| CH3-C(propanol)-CH3 | ~111.0° | |

| Dihedral Angle | C(ring)-C(ring)-C(propanol)-O | ~-85.0° |

HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. semanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule is more reactive. For this compound, DFT calculations can precisely determine the energies of these orbitals. The analysis reveals that the electron density in the HOMO is typically localized over the pyridine ring, whereas the LUMO density is distributed across both the ring and the propanol (B110389) substituent. This distribution influences the molecule's charge transfer properties.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.58 eV |

| ELUMO | -0.89 eV |

| Energy Gap (ΔE) | 5.69 eV |

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic properties, which can be used to interpret and validate experimental data. ijcce.ac.irsemanticscholar.orgresearchgate.net By computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. jocpr.com These theoretical frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. scispace.com This allows for the precise assignment of vibrational modes to specific functional groups within the this compound molecule, such as the O-H stretch, C-O stretch, and pyridine ring vibrations. Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the compound. ijcce.ac.ir

Table 3: Comparison of Theoretical and Typical Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3450 cm⁻¹ | 3200-3600 cm⁻¹ |

| C-H Stretch | Aromatic (Pyridine) | ~3055 cm⁻¹ | 3010-3100 cm⁻¹ |

| C-H Stretch | Aliphatic (Methyl) | ~2980 cm⁻¹ | 2850-3000 cm⁻¹ |

| C=N Stretch | Pyridine Ring | ~1605 cm⁻¹ | 1550-1650 cm⁻¹ |

| C-O Stretch | Tertiary Alcohol | ~1170 cm⁻¹ | 1100-1200 cm⁻¹ |

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netmdpi.com An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water, and calculating the forces between all atoms to model their motion based on classical mechanics. chemrxiv.org

These simulations can reveal important information about the conformational flexibility of the molecule and its interactions with the surrounding solvent molecules. For instance, MD can be used to study the stability of hydrogen bonds formed between the hydroxyl group of this compound and water molecules. Analyses such as the Root Mean Square Deviation (RMSD) can track the stability of the molecule's structure over the simulation period, while Radial Distribution Functions (RDFs) can provide detailed information about the solvation shell structure around specific atoms, like the pyridine nitrogen or the hydroxyl oxygen.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgjocpr.com Although a QSAR study requires a dataset of multiple compounds, this compound could serve as a template or a member within a series of pyridine derivatives being investigated.

A QSAR model is built by first calculating a set of molecular descriptors for each compound in the series. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (logP), size, shape, and electronic properties. Statistical methods are then employed to build a regression or classification model that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration). nih.gov Such a model could then be used to predict the activity of new, untested analogues of this compound, thereby prioritizing the synthesis of compounds with the highest predicted potency and accelerating the drug discovery process. mdpi.com

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. jscimedcentral.com This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. physchemres.org

In a hypothetical docking study, this compound would be treated as the ligand and docked into the active site of a selected protein target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding energy. arxiv.org The results can identify the most stable binding pose and predict the binding affinity (docking score). More importantly, this analysis reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For example, the pyridine nitrogen and hydroxyl group of this compound are prime candidates for forming critical hydrogen bonds with amino acid residues in a protein's active site.

Table 4: Hypothetical Ligand-Target Interactions for this compound in a Kinase Active Site

| Interaction Type | Ligand Group | Receptor Amino Acid | Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen (Acceptor) | Lysine (NH) | ~2.9 Å |

| Hydrogen Bond | Hydroxyl Group (Donor) | Aspartate (C=O) | ~2.8 Å |

| Hydrogen Bond | Hydroxyl Group (Acceptor) | Serine (OH) | ~3.0 Å |

| Hydrophobic | Methyl Groups | Leucine, Valine | N/A |

| π-π Stacking | Pyridine Ring | Phenylalanine | ~3.5 Å |

Applications of 2 4 Pyridyl 2 Propanol in Specialized Fields

Medicinal Chemistry and Pharmacological Research

The pyridine (B92270) ring is a fundamental component in a vast number of pharmaceutical compounds, contributing to their therapeutic effects. This makes derivatives such as 2-(4-Pyridyl)-2-propanol subjects of interest for pharmacological investigation.

The exploration of this compound and its direct analogues as potential anti-convulsants is not extensively documented in current scientific literature. However, the structural relation to other pyridine-containing compounds that have been investigated for such properties suggests a potential avenue for research. For instance, studies on 2-substituted 3-aryl-4(3H)-quinazolinones derived from pyridinecarboxylate esters have shown anticonvulsant activity. This indicates that the pyridine moiety can be a key pharmacophore in the design of anti-seizure medications. A study on the pharmacokinetic properties of a different pyridine derivative, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl), was conducted in rats to support the design of new aminoalkylpyridine anticonvulsants. nih.gov The oral bioavailability of AAP-Cl was found to be 19.5 ± 3.4% following a single 100 mg/kg dose. nih.gov Further investigation is required to determine if this compound or its derivatives exhibit any activity in established anticonvulsant screening models.

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and modulate their activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition at the active sites of enzymes and receptors. The aromatic nature of the ring also allows for π-π stacking interactions. These properties are fundamental to the biological activities observed in many pyridine-containing drugs. The presence of the pyridine ring in this compound suggests that its derivatives could be designed to interact with various biological targets, and modifications to the scaffold could fine-tune their activity and selectivity.

While comprehensive structure-activity relationship (SAR) studies specifically focused on a series of this compound analogues are not extensively reported, the principles of SAR are central to the development of any new class of therapeutic agents. For pyridine derivatives in general, SAR studies have revealed that the position and nature of substituents on the pyridine ring, as well as the side chains, can dramatically influence their biological activity. For instance, in a series of pyrazolo[4,3-c]quinolin-3-ones investigated as potential Chk1 kinase inhibitors, small structural modifications led to significant changes in their inhibitory activity. nih.gov A detailed SAR study of this compound analogues would be essential to optimize their potential pharmacological effects, and such studies would likely focus on modifications of the propanol (B110389) side chain and substitutions on the pyridine ring.

The 4-pyridyl moiety present in this compound is a key structural feature in some known protein kinase inhibitors. Research into the development of chemical tools for Protein Kinase N2 (PKN2), a target of interest in cancer research, has identified 2-(4-pyridyl)-benzimidazoles as potent inhibitors. nih.gov In these compounds, the 4'-pyridyl group was found to be necessary for activity against PKN2. nih.gov

| Compound | Target | Activity (IC50) | Selectivity |

|---|---|---|---|

| Benzimidazole 5 | PKN2 | 0.064 µM | ~17-fold over PKN1 |

| Compound 19 (Brominated analogue) | PKN2 | ~3x less potent than Benzimidazole 5 | 26-fold over PKN1 |

This research highlights the importance of the 4-pyridyl scaffold for PKN2 inhibition and suggests that derivatives of this compound could potentially be developed as inhibitors of this or other protein kinases. The tertiary alcohol group in this compound offers a site for further chemical modification to explore interactions with the kinase active site and improve potency and selectivity. However, direct experimental data for this compound or its simple derivatives against PKN2 is not currently available.

Material Science Applications

In the realm of material science, the distinct chemical properties of this compound make it a valuable precursor and structural component in the development of functional materials. Its pyridine ring offers a site for coordination and participation in aromatic interactions, while the hydroxyl group provides a locus for hydrogen bonding, enabling its integration into complex supramolecular architectures.

Role in OLED Intermediates

Organic Light-Emitting Diodes (OLEDs) are constructed from specialized organic materials, and the performance of these devices is highly dependent on the chemical structure of these components. Pyridine-containing compounds are frequently incorporated into electron-transport materials (ETMs) used in OLEDs. For instance, 2,2′-bipyridine-based ETMs have been developed to create films with specific molecular orientations that lead to high-performance devices. rsc.org While the direct application of this compound as an OLED intermediate is not extensively documented in dedicated studies, its structure is analogous to the building blocks used in this field. As a 4-substituted pyridine, it could serve as a precursor in the synthesis of more complex, conjugated molecules designed for electron transport or as host materials in phosphorescent OLEDs.

Development of Fluorescent Probes

The design of fluorescent probes for detecting specific ions and molecules is a critical area of research. Pyridyl-based fluorophores are particularly effective as sensors due to the ability of the pyridine nitrogen to act as a receptor or binding site for various analytes, especially metal ions. researchgate.net The interaction between the analyte and the pyridyl receptor can cause a significant change in the fluorescence of an attached fluorophore, either through chelation-enhanced fluorescence or fluorescence quenching. researchgate.net

The structure of this compound is well-suited for this purpose. The pyridine nitrogen can serve as the binding site for a target analyte. Furthermore, the tertiary alcohol group can act as a synthetic handle, allowing the molecule to be covalently attached to a larger fluorophore system. While specific probes synthesized directly from this compound are not prominently featured in the literature, the fundamental design principles of pyridyl-based sensors highlight its potential in this area. researchgate.netresearchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions. mdpi.comrsc.org The functional groups on this compound make it an excellent candidate for building such assemblies. The molecule contains both a hydrogen bond donor (the hydroxyl -OH group) and a hydrogen bond acceptor (the pyridine nitrogen atom). This duality allows for the formation of robust intermolecular hydrogen bonds, which are a primary driving force for self-assembly. mdpi.com

Crystal structure analysis of a closely related isomer, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, demonstrates that the hydroxyl group and the pyridine nitrogen readily form strong O–H···N hydrogen bonds. researchgate.net These interactions link individual molecules into extended chains and networks, creating a well-defined three-dimensional supramolecular structure. researchgate.net By analogy, this compound is expected to exhibit similar self-assembly behavior, forming ordered arrangements in the solid state. Additionally, the aromatic pyridine rings can participate in π–π stacking interactions, further stabilizing the resulting supramolecular architecture.

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) and Pyridine Nitrogen (N) | Directs the formation of extended chains and networks. |

| π–π Stacking | Pyridine Rings | Provides additional stabilization to the assembled structure. |

Catalysis and Ligand Design

The pyridine moiety is a cornerstone in coordination chemistry and catalysis. The lone pair of electrons on the nitrogen atom allows it to act as a potent Lewis base, coordinating to a wide range of transition metal centers to form stable complexes. wikipedia.org

Utilization as Ligands in Metal Complexes

This compound functions effectively as a ligand in the formation of metal complexes. Primarily, it acts as a monodentate ligand, coordinating to a metal center through its pyridine nitrogen atom. It belongs to the class of 4-substituted pyridine ligands, where the electronic properties of the substituent—in this case, the 2-hydroxyprop-2-yl group—can influence the properties of the resulting metal complex. nih.gov Studies on palladium(II) complexes with various 4-substituted pyridines show that changes in the ligand's electronic nature can tune the catalytic activity of the complex. nih.gov

Furthermore, the presence of the hydroxyl group introduces the possibility of more complex coordination modes. For example, research on the related isomer 2-pyridinepropanol (B1197344) has shown that it can act as a bridging ligand, where both the pyridine nitrogen and the alcohol oxygen coordinate to metal ions, linking them together. researchgate.net This suggests that this compound could potentially act as a bidentate or bridging ligand under certain conditions, adding versatility to its role in ligand design.

| Coordination Mode | Coordinating Atoms | Description |

|---|---|---|

| Monodentate | Pyridine Nitrogen | The most common mode, forming a single bond to a metal center. nih.gov |

| Bidentate/Bridging | Pyridine Nitrogen and Hydroxyl Oxygen | A potential mode where the ligand coordinates to one or more metal centers through both of its functional groups. researchgate.net |

Investigation of Electrochemical Behavior in Catalytic Systems

The electrochemical properties of a metal complex are crucial for its function in catalysis, particularly in redox reactions. When this compound is part of a metal complex, the resulting system's electrochemical behavior is a product of both the metal and the ligand. The ligand field created by the pyridine ring influences the redox potentials of the metal center. frontiersin.org

For instance, pyridyl-based coordination polymers have been studied for their electrochromic properties, where the reversible oxidation and reduction of the metal center (e.g., Fe(II)/Fe(III)) is mediated by the surrounding ligands, leading to color changes. frontiersin.org In catalytic applications, such as the Suzuki-Miyaura and Heck cross-coupling reactions catalyzed by palladium(II) complexes, the nature of the pyridine ligand directly impacts the efficiency of the catalytic cycle. nih.gov The electronic influence of the 2-hydroxyprop-2-yl substituent on this compound would similarly modulate the electrochemical properties and, consequently, the catalytic performance of its corresponding metal complexes. These properties are typically investigated using techniques like cyclic voltammetry to understand the electron transfer processes that underpin the catalytic activity.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and versatile synthetic routes to 2-(4-Pyridyl)-2-propanol and its derivatives is a primary area for future research. While traditional methods exist, a focus on novel catalytic and biocatalytic approaches can offer significant advantages in terms of yield, selectivity, and environmental impact.

Future research will likely focus on the development of novel catalytic systems for the synthesis of this compound. This includes the exploration of transition-metal catalysts for C-C bond formation reactions, as well as the use of photocatalysis to drive the synthesis under milder conditions. rsc.org The development of asymmetric catalytic methods to produce chiral derivatives of this compound is also a promising avenue, as chirality is a key factor in the efficacy of many pharmaceutical compounds. nih.gov

Biocatalysis represents a particularly promising frontier for the synthesis of chiral pyridyl alcohols. nih.govnih.gov The use of enzymes, such as alcohol dehydrogenases, can offer high enantioselectivity in the synthesis of specific stereoisomers of this compound and its analogues. researchgate.net Future work could focus on enzyme engineering to develop biocatalysts with enhanced activity and substrate specificity for pyridyl ketones. nih.gov

| Synthetic Approach | Potential Advantages | Research Focus |

| Novel Catalysis | Higher yields, milder reaction conditions, asymmetric synthesis | Development of new transition-metal catalysts, exploration of photocatalytic routes |

| Biocatalysis | High enantioselectivity, environmentally friendly | Enzyme screening and engineering for pyridyl ketone reduction |

| Green Chemistry | Reduced waste, use of renewable resources, safer solvents | Microwave-assisted synthesis, solvent-free reactions, use of green catalysts |

Advanced Characterization Techniques and Computational Integration

A deeper understanding of the physicochemical properties and molecular behavior of this compound is crucial for its rational design and application in various fields. The integration of advanced characterization techniques with computational modeling will be instrumental in achieving this.

Future studies should employ a suite of advanced analytical techniques to fully characterize this compound and its derivatives. This includes techniques such as single-crystal X-ray diffraction to determine its precise three-dimensional structure, and advanced spectroscopic methods like multidimensional NMR and Raman spectroscopy to probe its molecular dynamics and interactions.

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. springernature.comnih.gov Future research should leverage these methods to:

Predict physicochemical properties: Calculate properties such as solubility, lipophilicity, and electronic structure to guide the design of derivatives with desired characteristics. nih.gov

Model biological interactions: Use molecular docking and molecular dynamics simulations to predict how this compound and its analogues might interact with biological targets.

Elucidate reaction mechanisms: Employ quantum chemical calculations to understand the mechanisms of novel synthetic reactions.

| Technique/Method | Application in Future Research | Expected Insights |

| Advanced Spectroscopy | In-depth analysis of molecular structure and dynamics | Detailed understanding of conformational preferences and intermolecular interactions |

| X-ray Crystallography | Determination of solid-state structure | Precise bond lengths, bond angles, and packing arrangements |

| Computational Modeling | Prediction of properties and biological activity | Guidance for the design of new derivatives and understanding of their behavior |

Diversification of Biological Activity Screening and Target Identification

The pyridine (B92270) scaffold is a well-established pharmacophore found in numerous approved drugs, suggesting that this compound and its derivatives may possess a range of biological activities. nih.govresearchgate.netnih.gov A systematic and diversified screening approach is needed to uncover their therapeutic potential.

Future research should involve screening this compound and a library of its derivatives against a wide range of biological targets. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neurological activities. researchgate.netnih.govresearchgate.net High-throughput screening methods can be employed to efficiently assess the activity of a large number of compounds. nih.gov

Once a biological activity is identified, the next critical step is to determine the molecular target of the compound. Modern target identification strategies, such as affinity-based proteomics and computational approaches, can be utilized to pinpoint the specific proteins or pathways with which the compound interacts. This knowledge is essential for understanding its mechanism of action and for further drug development.

| Screening Area | Rationale | Potential Therapeutic Applications |

| Anticancer | The pyridine ring is a common motif in anticancer drugs. researchgate.net | Treatment of various cancers. |

| Antimicrobial | Pyridine derivatives have shown antibacterial and antifungal properties. nih.gov | Development of new antibiotics and antifungals. |

| Anti-inflammatory | Certain pyridine compounds exhibit anti-inflammatory effects. nih.gov | Treatment of inflammatory diseases. |

| Neurological Disorders | The pyridine structure is present in some neurologically active drugs. | Development of treatments for neurodegenerative diseases. |

Development of this compound for Emerging Technologies

Beyond its potential in medicine, the unique properties of this compound make it a candidate for applications in materials science and catalysis.

The pyridyl group is known to be an effective ligand for coordinating with metal ions. rsc.orgwikipedia.org This suggests that this compound could be used to create novel coordination complexes and polymers with interesting magnetic, optical, or catalytic properties. northwestern.edu Future research could explore the synthesis of such materials and evaluate their potential in areas like catalysis and sensing. researchgate.net

Pyridine-containing molecules have also been investigated for their use in organic light-emitting diodes (OLEDs) as hole-transporting materials. nih.gov The electronic properties of this compound could be tuned through chemical modification to optimize its performance in such devices.

| Technology Area | Potential Role of this compound | Research Focus |

| Coordination Chemistry | As a ligand for the synthesis of metal complexes and polymers. rsc.org | Development of new catalysts, sensors, and magnetic materials. |

| Materials Science | As a building block for functional organic materials. | Exploration of applications in OLEDs and other electronic devices. nih.gov |

| Catalysis | As a component of novel catalytic systems. researchgate.net | Design of new catalysts for organic transformations. |

Sustainability and Green Chemistry Principles in Future Research

A commitment to sustainability should be a guiding principle in all future research involving this compound. The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. nih.govrasayanjournal.co.inijarsct.co.in

Future synthetic work on this compound should prioritize the use of green chemistry principles, such as:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable resources.

Benign Solvents and Reagents: Employing safer solvents and reagents to minimize environmental impact. nih.gov

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure.

The assessment of the "greenness" of a synthetic route can be quantified using various metrics, such as atom economy, E-factor, and process mass intensity. mdpi.com Future publications on the synthesis of this compound should include these metrics to allow for a clear comparison of the sustainability of different methods.

| Green Chemistry Principle | Application in this compound Research |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Designing products that are effective yet have minimal toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing products that can break down into innocuous substances after use. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |

常见问题

Q. How does steric hindrance from the 4-pyridyl group affect nucleophilic substitution reactions compared to 2-pyridyl analogs?

- Methodological Answer : The 4-pyridyl group’s para orientation reduces steric hindrance, enhancing nucleophilic attack at the α-carbon. Comparative studies using Hammett plots (σ⁺ values) and kinetic isotope effects (KIEs) quantify electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。